N-(4-chlorobenzyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(4-CHLOROPHENYL)METHYL]-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE” is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a benzodioxepin ring, a triazole ring, and a sulfanylacetamide moiety. Compounds with such diverse structures often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(4-CHLOROPHENYL)METHYL]-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE” typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxepin ring, followed by the introduction of the triazole ring through cyclization reactions. The chlorophenyl group can be introduced via electrophilic aromatic substitution, and the final step involves the formation of the sulfanylacetamide moiety.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the benzodioxepin ring, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, dimethyl sulfoxide (DMSO)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides, while reduction of the triazole ring may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, “N-[(4-CHLOROPHENYL)METHYL]-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE” can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with triazole and benzodioxepin rings are often studied for their potential pharmacological activities. They may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, such compounds could be investigated for their potential as therapeutic agents. The presence of multiple functional groups allows for interactions with various biological targets, making them candidates for drug development.
Industry
In the industrial sector, these compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “N-[(4-CHLOROPHENYL)METHYL]-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE” would depend on its specific biological activity. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites, while benzodioxepin rings may interact with cellular receptors. The chlorophenyl group could enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-BROMOPHENYL)METHYL]-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- N-[(4-FLUOROPHENYL)METHYL]-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Uniqueness
The uniqueness of “N-[(4-CHLOROPHENYL)METHYL]-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorophenyl group, in particular, may influence its reactivity and biological activity.
Properties
Molecular Formula |
C21H21ClN4O3S |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H21ClN4O3S/c1-26-20(15-5-8-17-18(11-15)29-10-2-9-28-17)24-25-21(26)30-13-19(27)23-12-14-3-6-16(22)7-4-14/h3-8,11H,2,9-10,12-13H2,1H3,(H,23,27) |
InChI Key |
WGFPPUBHDJIDCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.